2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride
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Overview
Description
(o-Cyclobutyl-phenoxy)-2 propionamidoxime chlorhydrate [French] is a complex organic compound that features a cyclobutyl group attached to a phenoxy ring, which is further linked to a propionamidoxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (o-Cyclobutyl-phenoxy)-2 propionamidoxime chlorhydrate typically involves multiple steps, starting from the preparation of the cyclobutyl-phenoxy intermediate. This intermediate is then reacted with propionamidoxime under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(o-Cyclobutyl-phenoxy)-2 propionamidoxime chlorhydrate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy ring, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (o-Cyclobutyl-phenoxy)-2 propionamidoxime chlorhydrate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of cyclobutyl and phenoxy groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, (o-Cyclobutyl-phenoxy)-2 propionamidoxime chlorhydrate is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways or receptors.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (o-Cyclobutyl-phenoxy)-2 propionamidoxime chlorhydrate involves its interaction with specific molecular targets. The cyclobutyl and phenoxy groups may interact with enzymes or receptors, modulating their activity. The propionamidoxime moiety can form hydrogen bonds or ionic interactions, further influencing the compound’s effects. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(o-Cyclobutyl-phenoxy)-2 propionamidoxime chlorhydrate is unique due to its combination of cyclobutyl, phenoxy, and propionamidoxime groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
81721-02-0 |
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Molecular Formula |
C13H19ClN2O2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
2-(2-cyclobutylphenoxy)-N'-hydroxypropanimidamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-9(13(14)15-16)17-12-8-3-2-7-11(12)10-5-4-6-10;/h2-3,7-10,16H,4-6H2,1H3,(H2,14,15);1H |
InChI Key |
ITJGFPUVWDMATN-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N\O)/N)OC1=CC=CC=C1C2CCC2.Cl |
Canonical SMILES |
CC(C(=NO)N)OC1=CC=CC=C1C2CCC2.Cl |
Origin of Product |
United States |
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